Enzastaurin

Catalog No.
S003471
CAS No.
170364-57-5
M.F
C32H29N5O2
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enzastaurin

CAS Number

170364-57-5

Product Name

Enzastaurin

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Molecular Formula

C32H29N5O2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7

Synonyms

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7

Description

The exact mass of the compound Enzastaurin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cancer Therapy

Enzastaurin has been extensively studied for its potential as an anti-cancer agent. It works by inhibiting protein kinases like Protein Kinase B (PKB, also known as AKT) and Protein Kinase C (PKC), which are involved in promoting cancer cell growth and survival. Several clinical trials have investigated Enzastaurin in various cancers, including glioblastoma, non-small cell lung cancer, and prostate cancer. While some studies have shown promising results, Enzastaurin has not yet been approved for any specific cancer treatment due to limitations in efficacy and side effects.

Neurodegenerative Diseases

Other Research Applications

Enzastaurin's potential extends beyond cancer and neurodegeneration. Research is ongoing to investigate its use in other conditions, including:

  • Diabetic retinopathy: Enzastaurin might help prevent blood vessel leakage and inflammation in the eye, a complication associated with diabetic retinopathy [].
  • Idiopathic pulmonary fibrosis: This lung disease involves excessive scar tissue formation. Enzastaurin's ability to target cell proliferation pathways might be beneficial in controlling fibrosis [].

Enzastaurin is a synthetic bisindolylmaleimide designed primarily as an antineoplastic agent. It selectively inhibits protein kinase C beta, an enzyme crucial for various cellular processes, including the induction of vascular endothelial growth factor-stimulated neo-angiogenesis. By binding to the ATP-binding site of this enzyme, enzastaurin can potentially reduce tumor blood supply, thereby inhibiting tumor growth and proliferation . The compound has a chemical formula of C32H29N5O2C_{32}H_{29}N_{5}O_{2} and a molecular weight of approximately 515.617 g/mol .

Enzastaurin acts as a protein kinase inhibitor, specifically targeting PKCβ [, ]. PKCβ is a signaling enzyme involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting PKCβ, enzastaurin disrupts these processes, potentially hindering tumor growth and spread [].

Additionally, enzastaurin might interfere with other signaling pathways crucial for cancer progression, such as the PI3K/AKT pathway []. This multi-pronged approach could enhance its therapeutic potential.

Enzastaurin is an investigational drug, and its safety profile in humans is still under evaluation in clinical trials []. Preclinical studies suggest potential side effects like fatigue, diarrhea, and nausea [].

Enzastaurin primarily functions through its interaction with protein kinase C beta. The inhibition of this kinase leads to several downstream effects, including:

  • Inhibition of Angiogenesis: By blocking the signaling pathways associated with vascular endothelial growth factor, enzastaurin can decrease the formation of new blood vessels that tumors require for growth.
  • Induction of Apoptosis: Enzastaurin promotes programmed cell death in tumor cells by interfering with survival signaling pathways .
  • Cell Cycle Arrest: The compound has been shown to affect cell cycle progression by phosphorylating various proteins involved in cell division .

Enzastaurin exhibits significant biological activity against various cancer types. It has been studied in the context of:

  • Glioblastoma Multiforme: An aggressive brain cancer, where enzastaurin is being evaluated for its efficacy in clinical trials .
  • Non-Hodgkin's Lymphoma: The compound has shown promise in preclinical studies targeting this type of cancer .
  • Colorectal and Lung Cancers: Its mechanisms of action have been explored in these malignancies as well, highlighting its broad potential as a therapeutic agent .

The synthesis of enzastaurin typically involves multi-step organic reactions that include:

  • Formation of Bisindolylmaleimide Core: This step involves the condensation of indole derivatives with maleic anhydride or similar reagents.
  • Functionalization: Subsequent reactions introduce specific functional groups that enhance the compound's activity and selectivity towards protein kinase C beta.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological testing .

Enzastaurin is primarily under investigation for its applications in oncology, particularly for:

  • Cancer Treatment: Targeting various solid tumors and hematological malignancies.
  • Vascular Ehlers-Danlos Syndrome: A recent trial initiated in 2022 aims to explore its effectiveness in treating this genetic disorder characterized by vascular fragility .

Research indicates that enzastaurin interacts with multiple signaling pathways beyond just protein kinase C beta. Notable interactions include:

  • Phosphoinositide 3-Kinase/AKT Pathway: Inhibition of this pathway contributes to reduced cell survival and proliferation.
  • Mitogen-Activated Protein Kinase Pathway: Enzastaurin's effects on this pathway further enhance its antitumor activity by modulating cell response to growth factors .

Several compounds share structural or functional similarities with enzastaurin. Here are some notable examples:

Enzastaurin's uniqueness lies in its selective inhibition of protein kinase C beta while also impacting multiple pathways involved in tumorigenesis, making it a promising candidate for targeted cancer therapies .

Enzastaurin demonstrates exceptional selectivity and potency as a protein kinase C beta inhibitor, establishing this enzyme as its primary molecular target [7] [8]. The compound functions as an adenosine triphosphate-competitive inhibitor that binds directly to the ATP-binding site of protein kinase C beta, thereby preventing the enzyme from accessing its natural substrate [4] [9]. This competitive inhibition mechanism results in highly specific suppression of protein kinase C beta enzymatic activity with remarkable precision.

Table 1: Enzastaurin Inhibitory Concentrations Against Protein Kinase C Isoforms

Protein Kinase C IsoformIC50 (nM)Selectivity vs PKC Beta
Protein Kinase C Beta61x (Reference)
Protein Kinase C Alpha396.5x
Protein Kinase C Gamma8313.8x
Protein Kinase C Epsilon11018.3x

The inhibitory concentration of enzastaurin against protein kinase C beta is extraordinarily low at 6 nanomolar, demonstrating exceptional binding affinity and enzymatic suppression capability [10] [11]. This potency places enzastaurin among the most effective protein kinase C beta inhibitors developed for therapeutic applications. The compound exhibits 6- to 20-fold selectivity for protein kinase C beta compared to other protein kinase C isoforms, including alpha, gamma, and epsilon variants [12] [13]. This selectivity profile is crucial for minimizing off-target effects while maximizing therapeutic efficacy against protein kinase C beta-dependent cellular processes.

The molecular basis of enzastaurin's selectivity lies in its specific structural interactions with the protein kinase C beta ATP-binding domain [9]. The bisindolylmaleimide scaffold of enzastaurin provides optimal geometric and electronic complementarity with the protein kinase C beta active site, resulting in preferential binding compared to other kinase targets [14]. This selective binding prevents protein kinase C beta from phosphorylating its downstream substrates, effectively disrupting multiple signaling cascades that promote tumor cell survival and proliferation [15].

Research has demonstrated that enzastaurin treatment results in direct inhibition of protein kinase C beta phosphorylation at the tyrosine 216/276 activation sites, which are essential for kinase activity [16]. This phosphorylation suppression correlates directly with the compound's cytotoxic effects across multiple cancer cell lines, establishing a clear mechanistic relationship between protein kinase C beta inhibition and therapeutic outcomes [16]. The inhibition of protein kinase C beta phosphorylation occurs rapidly following enzastaurin treatment, with significant effects observed within hours of drug exposure [17].

Suppression of Phosphatidylinositol 3-Kinase/AKT Pathway

Enzastaurin exerts profound inhibitory effects on the phosphatidylinositol 3-kinase/AKT signaling pathway, which represents a critical mechanism of action beyond its primary protein kinase C beta targeting [2] [6]. The phosphatidylinositol 3-kinase/AKT pathway serves as a central regulatory network controlling cell survival, proliferation, metabolism, and apoptosis resistance in cancer cells [18]. Enzastaurin's interference with this pathway occurs through multiple molecular interactions that collectively suppress AKT activation and downstream signaling events [19] [15].

The compound directly inhibits AKT phosphorylation at two critical regulatory sites: threonine 308 and serine 473 [17] [19]. These phosphorylation events are essential for AKT kinase activation and subsequent phosphorylation of downstream targets involved in cell survival and proliferation [20]. Enzastaurin treatment results in time-dependent and dose-dependent reduction of AKT phosphorylation, with effects observable within 2-4 hours of drug exposure and persisting for extended periods [19]. This rapid onset of AKT suppression correlates with the initiation of apoptotic processes in cancer cells [18].

Table 2: Enzastaurin Effects on Phosphorylation Status of Key Signaling Proteins

Target ProteinEffect of EnzastaurinBiological Consequence
Glycogen Synthase Kinase-3 Beta (Serine 9)Decreased phosphorylationReduced anti-apoptotic signaling
AKT (Threonine 308)Decreased phosphorylationSuppressed cell survival pathway
AKT (Serine 473)Decreased phosphorylationSuppressed cell survival pathway
Ribosomal Protein S6 (Serine 240/244)Decreased phosphorylationReduced protein synthesis
Extracellular Signal-Regulated Kinase 1/2Decreased phosphorylationReduced proliferation signaling
Cell Division Cycle 25CDecreased phosphorylationG2/M checkpoint abrogation

The suppression of AKT phosphorylation by enzastaurin leads to widespread downstream effects throughout the phosphatidylinositol 3-kinase/AKT signaling network [17]. Key downstream targets of AKT that are affected by enzastaurin treatment include ribosomal protein S6, which is essential for protein synthesis and cell growth [15]. The reduction in ribosomal protein S6 phosphorylation at serine 240/244 residues results in decreased translational activity and reduced protein synthesis rates in cancer cells [17]. This effect contributes to the overall growth inhibitory properties of enzastaurin by limiting the cellular capacity for protein production required for proliferation.

The mechanism by which enzastaurin suppresses the phosphatidylinositol 3-kinase/AKT pathway involves both direct and indirect molecular interactions [21]. Direct effects include the inhibition of phosphatidylinositol 3-kinase activity itself, while indirect effects result from the disruption of protein kinase C beta-mediated signaling that normally contributes to phosphatidylinositol 3-kinase/AKT pathway activation [22]. The combination of these direct and indirect mechanisms results in comprehensive suppression of this critical survival pathway in cancer cells.

Clinical studies have demonstrated that enzastaurin achieves plasma concentrations sufficient to suppress the phosphatidylinositol 3-kinase/AKT pathway in patients [23]. The therapeutic concentrations of enzastaurin (1-4 micromolar) effectively inhibit AKT phosphorylation in both tumor tissues and peripheral blood mononuclear cells, providing evidence of pathway suppression at clinically relevant doses [15]. This pharmacodynamic activity supports the clinical development of enzastaurin as a phosphatidylinositol 3-kinase/AKT pathway inhibitor for cancer treatment.

Modulation of Glycogen Synthase Kinase-3β Phosphorylation

Glycogen synthase kinase-3 beta represents a critical downstream target of enzastaurin that serves as both a pharmacodynamic marker of drug activity and a key mediator of therapeutic effects [5] [16]. This serine/threonine kinase plays complex roles in cellular metabolism, apoptosis regulation, and cell cycle control, making it an important component of enzastaurin's mechanism of action [16]. The modulation of glycogen synthase kinase-3 beta phosphorylation by enzastaurin occurs through multiple pathways and results in significant alterations in cellular behavior and survival.

Enzastaurin treatment results in dramatic suppression of glycogen synthase kinase-3 beta phosphorylation at serine 9, which represents the primary inhibitory phosphorylation site for this kinase [17] [19]. Under normal physiological conditions, phosphorylation of glycogen synthase kinase-3 beta at serine 9 by AKT and other kinases results in enzyme inactivation and reduced kinase activity [16]. However, enzastaurin paradoxically reduces this inhibitory phosphorylation while simultaneously decreasing the overall enzymatic activity of glycogen synthase kinase-3 beta through direct inhibition [16] [24].

The direct inhibition of glycogen synthase kinase-3 beta enzymatic activity by enzastaurin has been demonstrated through in vitro kinase assays, where the compound reduces glycogen synthase kinase-3 beta activity to less than 3% of control levels at concentrations as low as 0.5 micromolar [16]. This direct inhibitory effect occurs independently of the phosphorylation status changes and represents a distinct mechanism of glycogen synthase kinase-3 beta suppression [24]. The combination of reduced inhibitory phosphorylation and direct enzymatic inhibition results in complex alterations in glycogen synthase kinase-3 beta-mediated signaling pathways.

The suppression of glycogen synthase kinase-3 beta activity by enzastaurin leads to significant downstream effects on cellular metabolism and survival signaling [16]. One of the most important consequences is the dephosphorylation and stabilization of beta-catenin, a key transcriptional regulator involved in cell adhesion and gene expression [25]. Normally, glycogen synthase kinase-3 beta phosphorylates beta-catenin at serine 33/37/threonine 41 residues, targeting it for proteasomal degradation [16]. Enzastaurin treatment results in reduced beta-catenin phosphorylation, leading to protein accumulation and nuclear translocation [25].

The metabolic consequences of glycogen synthase kinase-3 beta inhibition by enzastaurin include alterations in glycogen synthesis and glucose metabolism [16]. The compound reduces glycogen synthase kinase-3 beta-mediated phosphorylation of glycogen synthase at serine 640, thereby relieving the normal inhibitory effects on this enzyme [16]. This results in increased glycogen synthesis and decreased intracellular glucose concentrations, which can contribute to cellular stress and apoptosis induction [16]. The metabolic alterations induced by glycogen synthase kinase-3 beta inhibition represent an additional mechanism by which enzastaurin exerts its anticancer effects.

Research has established glycogen synthase kinase-3 beta serine 9 phosphorylation as a reliable pharmacodynamic marker for enzastaurin activity in both preclinical and clinical settings [17] [15]. The suppression of this phosphorylation event can be measured in tumor tissues, peripheral blood mononuclear cells, and other accessible tissues to monitor drug activity and guide dosing decisions [15]. This biomarker capability enhances the clinical utility of enzastaurin by providing a measurable endpoint for therapeutic monitoring.

Anti-Angiogenic Effects via VEGF Pathway Interference

The anti-angiogenic properties of enzastaurin represent a fundamental component of its anticancer mechanism of action, achieved through targeted interference with vascular endothelial growth factor signaling pathways [26] [22]. Angiogenesis, the formation of new blood vessels from existing vasculature, is essential for tumor growth, metastasis, and survival beyond minimal sizes [27]. Enzastaurin disrupts this process through multiple molecular mechanisms that collectively impair tumor-induced blood vessel formation and reduce the vascular supply necessary for tumor progression [28] [29].

Table 3: Enzastaurin Chemical and Physical Properties

PropertyValue
Chemical Name3-(1-Methyl-1H-indol-3-yl)-4-[1-[1-[(pyridin-2-yl)methyl]piperidin-4-yl]-1H-indol-3-yl]pyrrole-2,5-dione
Molecular FormulaC32H29N5O2
Molecular Weight515.61 g/mol
CAS Registry Number170364-57-5
Melting Point249-261°C
Solubility in DMSO≥8.59 mg/mL
Solubility in WaterInsoluble
Solubility in EthanolInsoluble

The primary mechanism of enzastaurin's anti-angiogenic activity involves the inhibition of vascular endothelial growth factor receptor-mediated protein kinase C beta activation in endothelial cells [22] [27]. Vascular endothelial growth factor binding to its receptors on endothelial cells normally triggers protein kinase C beta activation, which then phosphorylates downstream targets including glycogen synthase kinase-3 beta to promote endothelial cell survival, proliferation, and migration [26] [30]. Enzastaurin blocks this signaling cascade by preventing protein kinase C beta activation, thereby disrupting the cellular processes essential for angiogenesis [27].

Table 4: Enzastaurin Anti-Angiogenic Effects Through VEGF Pathway Interference

MechanismTargetExperimental Evidence
Vascular Endothelial Growth Factor Receptor Signaling InhibitionVEGFR-mediated PKC activationReduced VEGF-induced neovasculature in rat corneal micropocket assay
Protein Kinase C Beta Inhibition in Endothelial CellsPKC-β in endothelial cellsSuppressed VEGF-induced GSK3β phosphorylation
Microvessel Density ReductionTumor vasculatureDecreased CD31 expression in tumor xenografts
Endothelial Cell Proliferation SuppressionHuman dermal microvessel endothelial cellsRadiosensitization with enhancement ratio of 1.31 ± 0.05
Capillary Sprouting InhibitionEndothelial cell migrationReduced capillary sprout formation in vitro

Preclinical studies have demonstrated that enzastaurin effectively suppresses vascular endothelial growth factor-induced angiogenesis in multiple experimental models [26]. In the rat corneal micropocket assay, a well-established model for evaluating anti-angiogenic compounds, enzastaurin dramatically reduced the formation of new blood vessels toward vascular endothelial growth factor-impregnated implants [28]. This suppression of neovascularization occurred at concentrations achievable in clinical settings, supporting the therapeutic relevance of the anti-angiogenic effects [26].

The compound also demonstrates significant effects on microvessel density in tumor xenograft models [26] [30]. Treatment with enzastaurin results in substantial reductions in tumor-associated blood vessel formation, as measured by decreased expression of CD31, a marker of endothelial cells and blood vessel density [21]. These reductions in microvessel density correlate directly with delayed tumor growth and improved therapeutic outcomes, establishing a clear relationship between anti-angiogenic effects and anticancer efficacy [30].

Enzastaurin exhibits direct effects on endothelial cell function and survival that contribute to its anti-angiogenic properties [26]. The compound suppresses endothelial cell proliferation and induces apoptosis in cultured endothelial cells at concentrations similar to those required for anticancer effects [30]. Additionally, enzastaurin inhibits endothelial cell migration and capillary tube formation, which are essential processes for angiogenesis [26]. These direct cellular effects complement the signaling pathway inhibition to provide comprehensive anti-angiogenic activity.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

515.23212518 g/mol

Monoisotopic Mass

515.23212518 g/mol

Heavy Atom Count

39

Appearance

Solid powder

UNII

UC96G28EQF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in brain cancer, lymphoma (non-hodgkin's), and lung cancer.

Mechanism of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma.

Pictograms

Irritant

Irritant

Other CAS

170364-57-5

Wikipedia

Enzastaurin

Dates

Modify: 2023-09-12
1:Molecular mechanism underlying the pharmacological interactions of the protein kinase C-β inhibitor enzastaurin and erlotinib in non-small cell lung cancer cells. Steen NV, Potze L, Giovannetti E, Cavazzoni A, Ruijtenbeek R, Rolfo C, Pauwels P, Peters GJ.Am J Cancer Res. 2017 Apr 1;7(4):816-830. eCollection 2017. PMID: 28469955 Free PMC Article2:Enzastaurin: A lesson in drug development. Bourhill T, Narendran A, Johnston RN.Crit Rev Oncol Hematol. 2017 Apr;112:72-79. doi: 10.1016/j.critrevonc.2017.02.003. Epub 2017 Feb 11. Review. PMID: 28325267 3:Randomized, Double-Blind, Phase III Trial of Enzastaurin Versus Placebo in Patients Achieving Remission After First-Line Therapy for High-Risk Diffuse Large B-Cell Lymphoma. Crump M, Leppä S, Fayad L, Lee JJ, Di Rocco A, Ogura M, Hagberg H, Schnell F, Rifkin R, Mackensen A, Offner F, Pinter-Brown L, Smith S, Tobinai K, Yeh SP, Hsi ED, Nguyen T, Shi P, Hahka-Kemppinen M, Thornton D, Lin B, Kahl B, Schmitz N, Savage KJ, Habermann T.J Clin Oncol. 2016 Jul 20;34(21):2484-92. doi: 10.1200/JCO.2015.65.7171. Epub 2016 May 23. PMID: 27217449 4:A pharmacokinetic and safety study of a fixed oral dose of enzastaurin HCl in native Chinese patients with refractory solid tumors and lymphoma. Li X, Fang X, Li S, Zhang W, Yang N, Cui Y, Huang H, Cai R, Lin X, Fu X, Hong H, Lin T.Oncotarget. 2016 Apr 5;7(14):18585-93. doi: 10.18632/oncotarget.7875. PMID: 26942463 Free PMC Article

Explore Compound Types